Advanced Technical Compendium on (R)-gamma-Valerolactone (CAS 58917-25-2): Physicochemical Dynamics, Pharmacology, and Sustainable Applications
Advanced Technical Compendium on (R)-gamma-Valerolactone (CAS 58917-25-2): Physicochemical Dynamics, Pharmacology, and Sustainable Applications
Executive Summary
(R)-gamma-Valerolactone ((R)-GVL) is a highly versatile, chiral furanoid lactone characterized by the molecular formula C5H8O2[1]. Recognized as a critical platform chemical, it bridges the gap between sustainable green chemistry and advanced neuropharmacology[2]. As an enantiomerically pure derivative of biomass-derived levulinic acid, (R)-GVL exhibits exceptional thermal stability, a broad liquid range, and low toxicity[2],[1]. This guide provides a rigorous analysis of its structural properties, its mechanistic behavior as a prodrug, and validated experimental protocols for its handling and analytical characterization.
Physicochemical Profiling & Structural Dynamics
The utility of (R)-GVL stems fundamentally from its molecular architecture: a five-membered lactone ring substituted with a methyl group at the chiral C5 position (the (R)-configuration)[3]. The lactone ring imparts a high dipole moment, facilitating the solvation of both polar and non-polar compounds. Concurrently, the asymmetric methyl group disrupts crystalline packing, significantly depressing the melting point (−31 °C) and extending its liquid phase range up to 205–206 °C[1].
Table 1: Key Physicochemical Properties of (R)-gamma-Valerolactone
| Property | Value | Causality / Scientific Significance |
| CAS Number | 58917-25-2[4] | Unique registry identifier for the pure (R)-enantiomer. |
| Molecular Weight | 100.12 g/mol [3] | Low molecular weight enables rapid cellular membrane diffusion. |
| Boiling Point | 205–206 °C (1000 hPa)[1] | High boiling point allows its use as a high-temperature green solvent without significant evaporative loss. |
| Density | 1.04 - 1.05 g/cm³[5],[1] | Near-water density facilitates efficient biphasic extractions in organic synthesis. |
| LogP | 0.60 - 0.712[5],[6] | Optimal lipophilicity for crossing the blood-brain barrier (BBB) in neuropharmacological applications. |
| SMILES | C[C@@H]1CCC(=O)O1[3] | Defines the specific (R)-stereocenter critical for targeted receptor binding and enzymatic recognition. |
Mechanistic Applications: Pharmacology & Sustainable Chemistry
Neuropharmacological Prodrug Dynamics In biological systems, (R)-GVL functions as a prodrug to gamma-hydroxyvaleric acid (GHV)[2]. The causality of this mechanism lies in the enzymatic ring-opening hydrolysis of the lactone by serum and hepatic esterases. Once converted to GHV, the molecule mimics the endogenous neuromodulator gamma-hydroxybutyric acid (GHB)[2]. However, the additional methyl group in GHV sterically hinders its binding affinity to GABA_B receptors, rendering it approximately half as potent as GHB[7]. This reduced potency is highly advantageous in drug development: it mitigates the severe psychoactive and respiratory depression risks associated with GHB, while retaining potential therapeutic efficacy for sleep disorders or alcohol withdrawal[2],[7].
Sustainable Chemistry & Biofuels Beyond pharmacology, (R)-GVL is a cornerstone of renewable chemical engineering. It is synthesized via the catalytic hydrogenation of biomass-derived levulinic acid[1]. The enantiomeric purity of (R)-GVL is increasingly critical in the synthesis of biodegradable plastics—such as poly(gamma-valerolactone)—where the stereochemistry dictates the thermomechanical properties and degradation rates of the resulting polymer[4],[5]. Furthermore, its high energy density and lack of azeotrope formation with water make it an ideal biogenic fuel additive[2],[1].
Synthesis & Bioconversion Pathways
Synthesis and bioconversion pathways of (R)-gamma-Valerolactone from biomass to end-use.
Experimental Protocols: Formulation & Analytical Validation
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every methodological step includes a built-in rationale to prevent experimental deviation.
Protocol 1: In Vivo Formulation for Pharmacological Assays
While (R)-GVL is a liquid, it often requires specific vehicle formulations for controlled in vivo dosing, especially when co-administered with lipophilic compounds[5]. Objective: Prepare a 2.5 mg/mL working solution of (R)-GVL in a DMSO/Corn Oil matrix. Methodology:
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Primary Solvation: Dissolve the required mass of (R)-GVL in 100% DMSO to create a 25 mg/mL stock solution. Causality: DMSO acts as a universal solvent, disrupting intermolecular hydrogen bonding and ensuring complete molecular dispersion prior to lipid introduction[5].
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Matrix Integration: Transfer 100 μL of the DMSO stock solution into a sterile glass vial.
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Lipid Dispersion: Slowly add 900 μL of pharmaceutical-grade corn oil to the vial while vortexing continuously. Causality: Slow addition prevents localized precipitation. The final ratio of 10:90 (DMSO:Corn oil) ensures the DMSO concentration remains below the toxicity threshold for murine models while maintaining the solubility of the lactone[5].
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Validation Check: Inspect the solution against a dark background. It must be perfectly clear. Any turbidity indicates a failed dispersion, requiring a slight warming (37 °C) or complete reformulation.
Protocol 2: Chiral GC-FID Analysis for Enantiomeric Excess (ee)
When synthesizing or procuring (R)-GVL, verifying optical purity (≥96.5% ee) is critical to ensure predictable pharmacological and material behavior. Objective: Quantify the enantiomeric excess of (R)-GVL against its (S)-isomer. Methodology:
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Sample Preparation: Dilute 10 μL of the (R)-GVL sample in 1 mL of anhydrous dichloromethane (DCM).
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Column Selection: Equip the Gas Chromatograph (GC) with a beta-cyclodextrin-based chiral capillary column (e.g., Cyclosil-B). Causality: The chiral cavities of beta-cyclodextrin form transient, diastereomeric inclusion complexes with the enantiomers. The (R)- and (S)-isomers will exhibit different binding affinities, resulting in distinct retention times.
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Thermal Gradient: Set the injector to 220 °C and the Flame Ionization Detector (FID) to 250 °C. Program the oven: 80 °C (hold 2 min), ramp at 5 °C/min to 150 °C.
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Validation Check: Inject a racemic mixture of (R/S)-GVL first to establish baseline resolution (Rs > 1.5) between the two peaks. Subsequently, inject the pure (R)-GVL sample. Calculate ee using the standard formula: ee =[(Area_R - Area_S) / (Area_R + Area_S)] × 100.
Workflow for the chiral validation of (R)-gamma-Valerolactone via GC-FID.
References
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[5] Title: (R)-γ-Valerolactone 58917-25-2 | Source: PeptideDB | URL: [Link]
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[3] Title: (R)-gamma-valerolactone | C5H8O2 | CID 642783 | Source: PubChem | URL: [Link]
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[6] Title: (R)-gamma-valerolactone, 58917-25-2 | Source: The Good Scents Company | URL: [Link]
Sources
- 1. γ-Valerolacton – Wikipedia [de.wikipedia.org]
- 2. Buy (R)-gamma-Valerolactone | 58917-25-2 [smolecule.com]
- 3. (R)-gamma-valerolactone | C5H8O2 | CID 642783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-GAMMA-VALEROLACTONE | 58917-25-2 [chemicalbook.com]
- 5. (R)-γ-Valerolactone 58917-25-2_Drug Metabolite_Metabolic Enzymes_Signaling Pathways_Products_PeptideDB [peptidedb.com]
- 6. (R)-gamma-valerolactone, 58917-25-2 [thegoodscentscompany.com]
- 7. (R)-gamma-Valerolactone | CAS 58917-25-2 | Cayman Chemical | Biomol.de [biomol.com]
